molecular formula C12H11N B1293752 2-(o-Tolyl)pyridine CAS No. 10273-89-9

2-(o-Tolyl)pyridine

Cat. No. B1293752
CAS RN: 10273-89-9
M. Wt: 169.22 g/mol
InChI Key: GRTWYIODJKVPEV-UHFFFAOYSA-N
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Description

2-(o-Tolyl)pyridine, also known as 2-(2-methylphenyl)pyridine, is a compound with the molecular formula C12H11N . It has a molecular weight of 169.22 g/mol . The compound is typically stored at room temperature under an inert atmosphere . It is available in either solid or liquid form .


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been developed . This methodology has been used to synthesize ninety-three 5-aminoaryl pyridines and thirty-three 5-phenol pyridines .


Molecular Structure Analysis

The InChI code for 2-(o-Tolyl)pyridine is 1S/C12H11N/c1-10-6-2-3-7-11(10)12-8-4-5-9-13-12/h2-9H,1H3 . Its InChIKey is GRTWYIODJKVPEV-UHFFFAOYSA-N . The canonical SMILES representation is CC1=CC=CC=C1C2=CC=CC=N2 .


Chemical Reactions Analysis

In a ruthenium-catalyzed ketone directed ortho-arylation, the addition of a bidentate NC-type ligand, most effectively 2-(o-tolyl)pyridine, significantly enhances the C−H arylation reaction . This methodology has been applied to various aryl-alkyl ketones, including cyclic, aliphatic, and heterocyclic ones .


Physical And Chemical Properties Analysis

2-(o-Tolyl)pyridine has a molecular weight of 169.22 g/mol . It has a topological polar surface area of 12.9 Ų . The compound has a melting point of 109°C and a boiling point of 290°C.

Scientific Research Applications

Ketone-Directed Ortho-Arylation

2-(o-Tolyl)pyridine has been identified as an effective ligand in ketone-directed ortho-arylation processes. This application is significant in the field of organic synthesis, particularly in the context of C-H bond functionalization. The addition of 2-(o-Tolyl)pyridine enhances the efficiency of ruthenium-catalyzed arylation reactions, allowing for selective modification of organic frameworks and potentially reducing synthetic steps towards target molecules .

Catalyst and Ligand Optimization

The use of 2-(o-Tolyl)pyridine in catalysis research is notable for its role in improving catalyst and ligand systems. It provides additional options for optimization in ruthenium-catalyzed C-H functionalization. This is crucial for developing more efficient and selective catalytic processes in chemical synthesis .

Synthesis Precursor

As a precursor in synthesis, 2-(o-Tolyl)pyridine serves as a versatile starting material for the construction of various organic molecules. Its structure, which includes both a pyridine ring and a methyl-substituted phenyl group, offers a platform for further chemical modifications, making it a valuable compound in synthetic chemistry.

Pharmaceutical Research

Early studies have explored the potential biological activities of 2-(o-Tolyl)pyridine and its derivatives. While further research is necessary to determine their efficacy and safety, this compound may have applications in the development of new therapeutic agents.

Mechanism of Action

Target of Action

The primary target of 2-(o-Tolyl)pyridine is the C-H bond in various aryl-alkyl ketones . The compound acts as a ligand, enhancing the efficiency of the ruthenium-catalyzed ketone directed ortho-arylation . The role of 2-(o-Tolyl)pyridine is to guide the transition metal catalyst to selectively activate a particular C-H bond .

Mode of Action

2-(o-Tolyl)pyridine interacts with its targets by acting as a bidentate NC-type ligand . This interaction significantly enhances the C-H arylation reaction . The addition of 2-(o-Tolyl)pyridine to the reaction mixture results in a more effective ortho-arylation of various aryl-alkyl ketones .

Biochemical Pathways

The biochemical pathway affected by 2-(o-Tolyl)pyridine is the C-H bond functionalization pathway . The compound’s action leads to the modification of organic frameworks, potentially reducing synthetic steps towards target molecules . The downstream effects include the transformation of ketones into a diverse range of functional groups .

Pharmacokinetics

The compound’s effectiveness as a ligand in the ruthenium-catalyzed ketone directed ortho-arylation suggests that it may have favorable absorption and distribution properties .

Result of Action

The molecular and cellular effects of 2-(o-Tolyl)pyridine’s action include the selective activation of a specific C-H bond within complex molecules . This results in the transformation of ketones into a diverse range of functional groups .

Action Environment

The action, efficacy, and stability of 2-(o-Tolyl)pyridine can be influenced by environmental factors. For instance, the compound is most effective in an inert atmosphere at room temperature . Furthermore, the presence of certain residues on the benzoic ester or the aromatic ring of the ketone substrates can affect the compound’s action .

Safety and Hazards

2-(o-Tolyl)pyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ .

Future Directions

2-(o-Tolyl)pyridine may be used as a pharmaceutical intermediate . The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .

properties

IUPAC Name

2-(2-methylphenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N/c1-10-6-2-3-7-11(10)12-8-4-5-9-13-12/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRTWYIODJKVPEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90145474
Record name 2-(o-Tolyl)pyridine
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Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(o-Tolyl)pyridine

CAS RN

10273-89-9
Record name 2-(2-Methylphenyl)pyridine
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Record name 2-(o-Tolyl)pyridine
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Record name 2-(o-Tolyl)pyridine
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Record name 2-(o-tolyl)pyridine
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Synthesis routes and methods I

Procedure details

A 50-ml four-necked flask was equipped with a stirrer, a thermometer and a reflux condenser. 0.568 g (5 mmol) of 2-chloropyridine, 0.748 g (5.5 mmol) of ortho-tolylboronic acid, 0.011 g (0.05 mmol) of palladium (II) acetate, 0.959 g (17 mmol) of potassium fluoride and 10 ml of tetrahydrofuran were weighed in the flask, followed by stirring. Further, 0.029 g (0.05 mmol) of tri-tert-butylphosphonium tetra-para-tolylborate obtained in Example B-3 was weighed in air and added into the flask. The flask was purged with argon, followed by stirring at 25° C. for 24 hours. After the completion of the reaction, 10 ml of 10% aqueous sodium hydroxide solution was added, followed by separation. The organic phase was purified by column chromatography to afford 0.677 g of 2-ortho-tolylpyridine (yield: 80 mol % based on 2-chloropyridine). The identification of the product was made by mass spectroscopy.
Quantity
0.568 g
Type
reactant
Reaction Step One
Quantity
0.748 g
Type
reactant
Reaction Step Two
Quantity
0.959 g
Type
reactant
Reaction Step Three
Quantity
0.011 g
Type
catalyst
Reaction Step Four
Name
tri-tert-butylphosphonium tetra-para-tolylborate
Quantity
0.029 g
Type
catalyst
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

A mixture of 8.1 g (51.5 mmol) of 2-bromopyridine, 7 g (51.5 mmol) o-tolylboronic acid, 0.47 g (0.51 mmol) of Pd2(dba)3, 0.84 g (2.06 mmol) of 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl and 32 g (154.5 mmol) of potassium phosphate tribasic, 100 mL of toluene and 30 mL of water was purged with nitrogen. The solution was heated to reflux for 12 hours. Upon cooling, the organic layer was separated, and dried with MgSO4. The product was separated by column chromatography using hexanes/ethyl acetate (5% ethyl acetate) as the eluent. The solvent was removed by rotary evaporation, and the product was dried under vacuum resulting in 6 g (35.5 mmol) of 2-(o-tolyl)pyridine.
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0.47 g
Type
catalyst
Reaction Step One
Quantity
0.84 g
Type
catalyst
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a degassed solution of 2-bromopyridine (1.9 mL, 20 mmol) in ethylene glycol dimethyl ether (60 mL) under argon, tetrakis(triphenylphosphane) palladium (o) (700 mg, 0.6 mmol) was added. After stirring for 10 min, 2-methylphenyl boronic acid (2.9 g, 22 mmol) was added, followed by sodium bicarbonate solution (5.04 g, 60 mmol in 60 mL water). The mixture was heated to reflux (~85° C.) and stirred overnight. After cooling to room temperature, the solvent was evaporated, the residue was partitioned between water and ether, and the aqueous layer was extracted twice with ether. The combined organic layers were dried (Na2SO4), and the solvent was evaporated to give a black oil. This oil was distilled at <1 Torr at ~95° C. to give title compound (2.75 g, 82% yield) as a clear oil. ##STR91##
Quantity
1.9 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
700 mg
Type
catalyst
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Three
Yield
82%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 2-(o-tolyl)pyridine enhance the efficiency of ruthenium-catalyzed ketone-directed ortho-arylation?

A1: While the exact mechanism is not fully elucidated in the provided research [], 2-(o-tolyl)pyridine acts as a bidentate NC-type ligand that likely enhances the catalytic activity of the ruthenium complex. This enhancement could be due to several factors, including improved stability of the catalytic intermediates, favorable orientation of the substrate, or facilitating key steps in the catalytic cycle. Further research would be needed to pinpoint the exact mechanism of action.

Q2: What are the limitations of using 2-(o-tolyl)pyridine in this specific ruthenium-catalyzed ortho-arylation reaction?

A2: The research indicates that while 2-(o-tolyl)pyridine significantly improves the reaction, certain substrate limitations exist []. For example, the presence of methoxy (OMe) or trifluoromethyl (CF3) substituents on the aromatic ring of the ketone substrates hinders the reaction. Interestingly, the same substituents are tolerated when present on the arylboronic acid ester, highlighting the influence of steric and electronic factors on the reaction outcome.

Q3: Can 2-(o-tolyl)pyridine be used in other C-C coupling reactions besides those involving ruthenium catalysts?

A3: Yes, research demonstrates the successful utilization of 2-(o-tolyl)pyridine in platinum-catalyzed C(sp2)-C(sp3) coupling reactions []. In this context, the compound participates in a sequence involving rollover cyclometalation, ultimately leading to the formation of methyl-substituted pyridines and bipyridines. This example demonstrates the potential of 2-(o-tolyl)pyridine as a versatile ligand in various metal-catalyzed coupling reactions.

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